3-(Bromomethyl)benzoic acid

Organic Synthesis Radical Bromination Process Chemistry

Meta-substituted bifunctional building block with orthogonal carboxylic acid and benzylic bromide groups enabling sequential derivatization. The precise 1,3-relationship governs reactivity; substitution with ortho/para isomers alters electronic/steric profiles, causing divergent outcomes in nucleophilic substitution or cross-coupling. Key advantages: ≥98% purity by HPLC; dual functionality for modular API/agrochemical assembly; referenced in ROCK kinase inhibitor patents; established synthetic route from m-toluic acid (up to 61% yield). Supplied as off-white crystalline solid; cold-chain shipping available; bulk quantities on request.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 6515-58-8
Cat. No. B024203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)benzoic acid
CAS6515-58-8
Synonymsα-Bromo-m-toluic Acid;  3-Carboxybenzyl Bromide;  NSC 57780;  m-Bromomethylbenzoic Acid; _x000B_
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CBr
InChIInChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyFTPAHNNMUYOHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)benzoic Acid: Properties & Supply


3-(Bromomethyl)benzoic acid (CAS 6515-58-8), also referred to as α-Bromo-m-toluic acid or 3-Carboxybenzyl bromide, is a meta-substituted benzoic acid derivative with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol [1]. This bifunctional building block possesses both a carboxylic acid group and a benzylic bromomethyl group, with a computed XLogP3 value of 2.2 and a topological polar surface area of 37.3 Ų [1]. The compound is commercially available from multiple suppliers with standard purity specifications of ≥98% as determined by HPLC [2], and is typically supplied as an off-white to white crystalline solid with a melting point of 151–152 °C .

3-(Bromomethyl)benzoic Acid: Isomer and Analog Limitations


The synthetic value of 3-(bromomethyl)benzoic acid is dictated by the precise meta-relationship between its carboxylic acid and bromomethyl moieties, a geometry that directly governs both its physicochemical properties and its reactivity profile. Substitution with ortho- or para-positional isomers, or with ester-protected analogs, alters the electronic environment of the aromatic ring and the steric accessibility of the reactive centers, leading to divergent outcomes in key reactions such as nucleophilic substitution, cross-coupling, and downstream functionalization [1]. Furthermore, the free carboxylic acid group confers solubility and purification characteristics distinct from those of its methyl ester derivative . Consequently, generic replacement without rigorous re-optimization can result in altered reaction kinetics, reduced yields, or failure to achieve the intended molecular architecture.

3-(Bromomethyl)benzoic Acid: Isomer and Analog Differentiation


Benzylic Bromination Yield

The synthesis of 3-(bromomethyl)benzoic acid via radical benzylic bromination of m-toluic acid can achieve a 61% isolated yield using N-bromosuccinimide (NBS) under photochemical initiation . In comparison, an alternative procedure employing tert-butyl peroxybenzoate as the radical initiator in carbon tetrachloride afforded the meta isomer in a lower 53% yield under otherwise similar conditions . This data highlights that the yield for the meta isomer is highly dependent on the specific initiator and reaction conditions chosen. Importantly, patent literature acknowledges that benzylic bromination yields for carboxyl-substituted aromatics are generally poor due to the deactivating effect of the electron-withdrawing carboxylic acid group [1], underscoring the value of optimized protocols for achieving acceptable yields of this specific meta isomer.

Organic Synthesis Radical Bromination Process Chemistry

Positional Solvolytic Reactivity

The solvolytic reactivity of carboxybenzyl bromides is markedly influenced by the position of the bromomethyl group. A kinetic study applying the Extended Grunwald-Winstein equation to ortho- and para-carboxybenzyl bromides demonstrated distinct rate constants and sensitivity parameters, indicating that the para isomer undergoes solvolysis via a different mechanistic pathway compared to the ortho isomer [1]. While the meta isomer (3-(bromomethyl)benzoic acid) was not directly studied in this work, the findings establish a class-level inference that the meta-substituted isomer will exhibit its own unique solvolytic profile, diverging from both the ortho and para analogs. This divergence is attributed to differences in the electronic and steric stabilization of the incipient carbocation intermediate during the rate-determining step.

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Acid vs. Ester Physicochemical Properties

The physicochemical properties of 3-(bromomethyl)benzoic acid differentiate it significantly from its common analog, methyl 3-(bromomethyl)benzoate. The free acid form (this compound) possesses a pKa of 4.08 ± 0.10 (predicted), a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 [1]. In contrast, the methyl ester analog lacks a hydrogen bond donor, altering its solubility profile and intermolecular interactions. While the free acid is a solid with a melting point of 151–152 °C , the methyl ester is also a crystalline solid but with distinct physical properties . This difference is critical for applications requiring the free carboxylate for salt formation, further coupling, or specific biological recognition.

Analytical Chemistry Medicinal Chemistry Compound Handling

3-(Bromomethyl)benzoic Acid: Research & Industrial Applications


Herbicide Synthesis Intermediate

3-(Bromomethyl)benzoic acid is specifically utilized as an organic intermediate for the synthesis of certain herbicides . Its bifunctional nature allows for sequential derivatization, where the carboxylic acid can be transformed into esters or amides, and the benzylic bromide serves as a handle for introducing heteroatom-containing moieties or for further carbon-carbon bond formation. This application leverages the established synthetic route from m-toluic acid, for which yields of up to 61% have been documented .

Quaternary Ammonium Salt Derivatives

The compound has been specifically referenced in patent literature for the preparation of quaternary ammonium salt-modified polyester resins used in antibacterial powder coatings . In this context, the benzylic bromide of 3-(bromomethyl)benzoic acid acts as an alkylating agent to quaternize amine-containing polymers, while the carboxylic acid group provides a site for incorporation into the polyester backbone. This dual functionality is a key enabler for creating novel antimicrobial materials.

Medicinal Chemistry Building Block

3-(Bromomethyl)benzoic acid serves as a foundational component in the synthesis of drug candidates and Active Pharmaceutical Ingredients (APIs) [1]. Its orthogonal reactivity (carboxylic acid for amide/ester formation and benzylic bromide for nucleophilic substitution) allows for modular assembly of complex molecular architectures. It has been cited as a synthetic intermediate in patents related to ROCK kinase inhibitors , highlighting its utility in developing potential therapeutics.

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